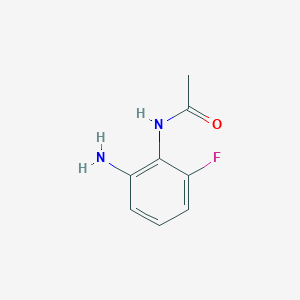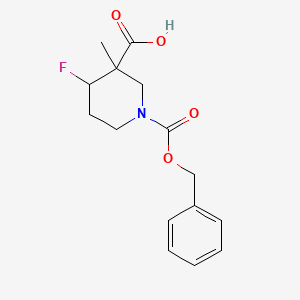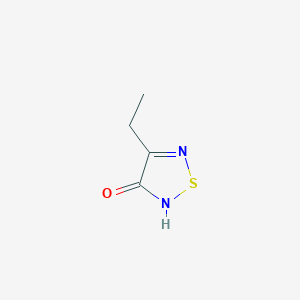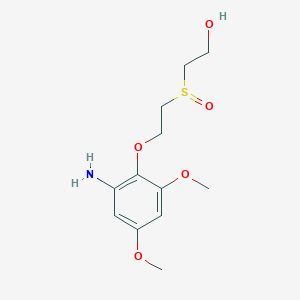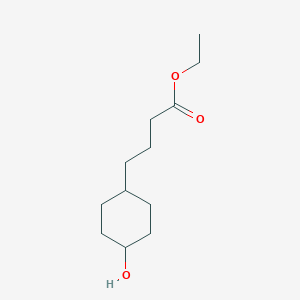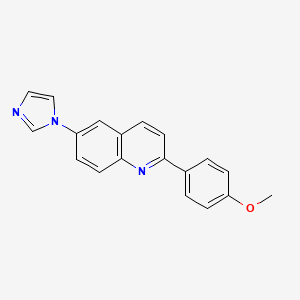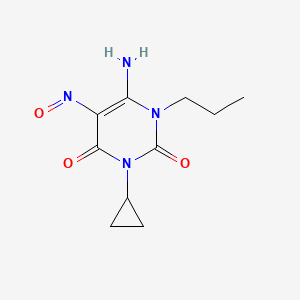
6-Amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione is a chemical compound with the molecular formula C10H12N4O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrimidine derivative, the introduction of the amino group can be achieved through nucleophilic substitution reactions. The nitroso group is often introduced via nitrosation reactions using reagents like sodium nitrite in acidic conditions. The cyclopropyl ring can be incorporated through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
6-Amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitroso group to an amino group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and nitroso groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.
科学的研究の応用
6-Amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
6-Amino-5-nitroso-1-propylpyrimidine-2,4-dione:
Uniqueness
6-Amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C10H14N4O3 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
6-amino-3-cyclopropyl-5-nitroso-1-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O3/c1-2-5-13-8(11)7(12-17)9(15)14(10(13)16)6-3-4-6/h6H,2-5,11H2,1H3 |
InChIキー |
KGOJCWYYEGOTMQ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=C(C(=O)N(C1=O)C2CC2)N=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(chlorosulfonyl)amino]benzoate](/img/structure/B13884182.png)
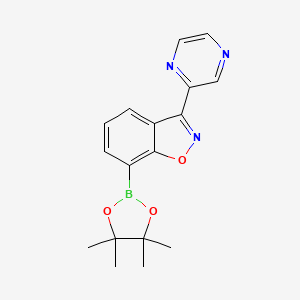

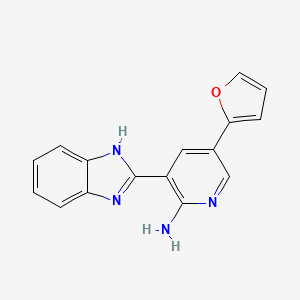
![tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate](/img/structure/B13884207.png)
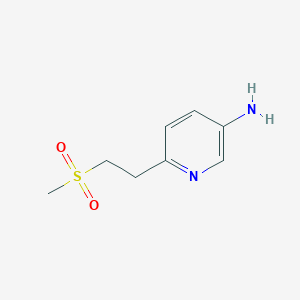
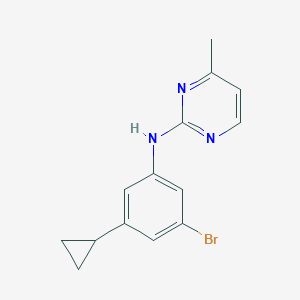
![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)
